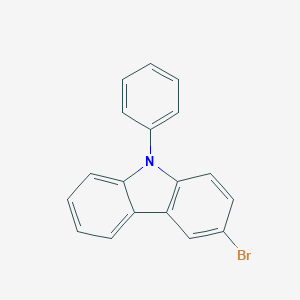

3-Bromo-9-phenylcarbazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Bromo-9-phenylcarbazole and its derivatives often involves strategic bromination of carbazole precursors. Ponce et al. (2006) detailed the direct bromination of N- and C-substituted carbazoles using N-bromosuccinimide or a N-bromosuccinimide/silica gel system to obtain bromocarbazole derivatives, including 9-phenyl-9H-carbazole (Ponce, B., Cabrerizo, F., Bonesi, S., & Erra-Balsells, R., 2006). This method showcases the versatility of brominating agents in introducing bromine atoms selectively into the carbazole framework.

Molecular Structure Analysis

The molecular structure of 3-Bromo-9-phenylcarbazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. Huang and Wang (2009) synthesized the title compound and reported that the carbazole ring system is essentially planar and forms a dihedral angle with the phenyl ring, highlighting the compound's rigid structure which is crucial for its electronic properties (Huang, P.-m., & Wang, X.-C., 2009).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including electrochemical polymerization and dimerization. Chiu et al. (2012) discussed the electrochemical and spectral properties of 9-phenylcarbazoles, highlighting their reversible oxidation and the potential influence of substituents on these processes (Chiu, S., Chung, Y., Liou, G.-S., & Su, Y., 2012). These properties are fundamental for applications in electronic devices and materials science.

Physical Properties Analysis

The physical properties of 3-Bromo-9-phenylcarbazole derivatives, such as their solubility, thermal stability, and electropolymerization behavior, have been studied to tailor materials for specific applications. For example, the synthesis of electrochromic polymers based on (N-phenyl)carbazole and their high coloration efficiency and stability under electrochemical conditions were reported by Zhang et al. (2019), demonstrating the potential of these materials in smart windows and displays (Zhang, Y., Liu, F., Hou, Y.-j., & Niu, H., 2019).

Wissenschaftliche Forschungsanwendungen

-

Organic Light Emitting Diodes (OLED) Materials Manufacturing

- 3-Bromo-9-phenylcarbazole is used in the manufacturing of OLED materials . OLEDs are used in display and lighting technologies .

- The compound is used as an intermediate in synthesizing organic compounds . These compounds are used in developing organic semiconductors and optoelectronic devices .

- In a study, a new design of desymmetrized naphthalimide (NMI) featuring an annulated indole with a set of auxiliary donors on its periphery was developed . This led to minimized HOMO–LUMO overlap, resulting in a low energy gap and efficient TADF emission with a photoluminescence quantum yield (PLQY) ranging from 82.8% to 95.3% .

- The red-emissive NMI-Ind-PTZ, containing phenothiazine as an electron-rich component, revealed predominant performance with a maximum external quantum efficiency (EQE) of 23.6%, accompanied by a persistent luminance of 38,000 cd m−2 . This results in a unique roll-off ratio (EQE 10,000 = 21.6%), delineating a straightforward path for their commercial use in lighting and display technologies .

Safety And Hazards

3-Bromo-9-phenylcarbazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and adequate ventilation is recommended .

Eigenschaften

IUPAC Name |

3-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBSCXXKQGDPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596708 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-9-phenylcarbazole | |

CAS RN |

1153-85-1 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

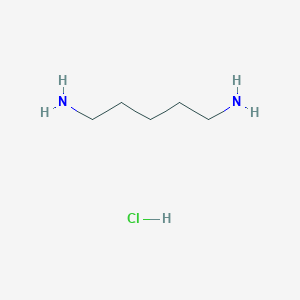

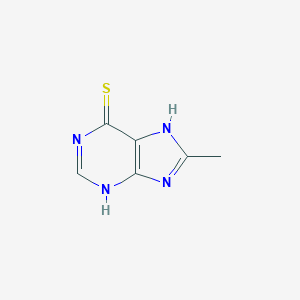

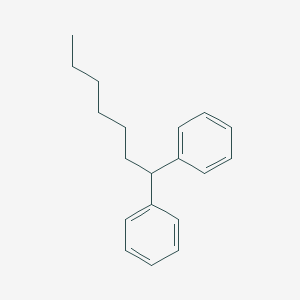

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)

![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)